molecular formula C17H20N2O3 B6911299 N-cyclopentyl-4-[(3-oxocyclobutanecarbonyl)amino]benzamide

N-cyclopentyl-4-[(3-oxocyclobutanecarbonyl)amino]benzamide

Cat. No.: B6911299
M. Wt: 300.35 g/mol
InChI Key: TZNZOJWSROSOMG-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-[(3-oxocyclobutanecarbonyl)amino]benzamide: is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a cyclopentyl group attached to the nitrogen atom and a 3-oxocyclobutanecarbonyl group attached to the amide nitrogen

Properties

IUPAC Name

N-cyclopentyl-4-[(3-oxocyclobutanecarbonyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c20-15-9-12(10-15)17(22)19-14-7-5-11(6-8-14)16(21)18-13-3-1-2-4-13/h5-8,12-13H,1-4,9-10H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNZOJWSROSOMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3CC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-4-[(3-oxocyclobutanecarbonyl)amino]benzamide typically involves the following steps:

    Formation of the cyclobutanecarbonyl intermediate: This step involves the preparation of 3-oxocyclobutanecarbonyl chloride from cyclobutanone through chlorination.

    Amidation reaction: The cyclobutanecarbonyl chloride is then reacted with 4-aminobenzamide in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-cyclopentyl-4-[(3-oxocyclobutanecarbonyl)amino]benzamide can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of cyclopentanone derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The benzamide moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Cyclopentanone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

Chemistry: N-cyclopentyl-4-[(3-oxocyclobutanecarbonyl)amino]benzamide is used as a building block in organic synthesis, particularly in the development of novel materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors.

Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to modulate specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-[(3-oxocyclobutanecarbonyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and leading to downstream effects. For example, as an enzyme inhibitor, it can block the catalytic activity of enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

    N-cyclopentyl-4-bromobenzamide: This compound shares the cyclopentyl and benzamide moieties but differs in the presence of a bromine atom instead of the 3-oxocyclobutanecarbonyl group.

    N-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: This compound contains a boron-containing group, making it useful in boron chemistry and materials science.

Uniqueness: N-cyclopentyl-4-[(3-oxocyclobutanecarbonyl)amino]benzamide is unique due to the presence of the 3-oxocyclobutanecarbonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in both research and industrial applications.

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